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Introduction

Substituted pyridine scaffolds are foundational building blocks in modern medicinal chemistry
and materials science. Among these, picolinaldehydes (pyridine-2-carbaldehydes) offer a
versatile functional handle for a wide array of chemical transformations. This technical guide
provides a comprehensive overview of 5-Chloro-3-methoxypicolinaldehyde, a compound of
interest for its unique electronic and steric properties. While this specific isomer is not
extensively documented in public databases like PubChem, this guide synthesizes data from
closely related analogues and predictive chemical principles to offer a robust profile for
researchers, scientists, and drug development professionals. We will explore its predicted
physicochemical properties, a plausible synthetic strategy, its expected reactivity, and its
potential role in drug discovery, with a focus on the synergistic effects of the chloro and
methoxy substituents.

Compound Identification and Physicochemical
Properties
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As of this guide's publication, 5-Chloro-3-methoxypicolinaldehyde (IUPAC name: 5-Chloro-3-
methoxypyridine-2-carbaldehyde) does not have a dedicated PubChem Compound ID (CID).
The data presented below are calculated or extrapolated from structurally similar compounds to
provide a reliable working profile.

Property Value / Prediction Source | Basis
PubChem CID Not Available -

Molecular Formula C7HeCINO:2 Calculated
Molecular Weight 171.58 g/mol Calculated

Canonical SMILES

0=CC1=C(OC)C=C(Cl)C=N1

InChl Key

Predicted:
WJIFAWSUSKWTMSS-
UHFFFAOYSA-N (analogue)

Based on 5-Bromo-3-

methoxypicolinaldehyde[1]

Physical State

Predicted: White to off-white

Based on isomers (e.g., mp

solid 78-81 °C)[2]
Extrapolated from 5-
Calculated LogP ~1.5 Methoxypicolinaldehyde (0.9)
[3] + chloro contribution
Topological Polar Surface Area Based on 5-
39.19 A2 o
(TPSA) Methoxypicolinaldehyde[3]
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 3 (N, O-ether, O-carbonyl) Calculated

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of synthetic intermediates. The
following data are predicted based on established principles of NMR and IR spectroscopy for
substituted aromatic systems.
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Spectroscopy Predicted Data and Interpretation

Aldehyde Proton (CHO): & = 9.9-10.1 ppm
(singlet). This significant downfield shift is due to
the strong deshielding effect of the carbonyl
group and the aromatic ring current. Aromatic
Protons (H4, H6): Two distinct signals in the
aromatic region (& = 7.5-8.5 ppm). H6 will likely
1H NMR be a doublet coupled to H4, and H4 will be a
doublet coupled to H6 (meta-coupling, J = 2-3
Hz). The precise shifts are influenced by the
combined electronic effects of all substituents.
Methoxy Protons (OCHs): & = 3.9-4.1 ppm
(singlet). A characteristic sharp signal for the

three equivalent methoxy protons.

Carbonyl Carbon (C=0): 6 = 190-194 ppm.
Aromatic Carbons: Five distinct signals
expected between 6 = 110-160 ppm. The

5C NMR cf':\rb-o-n bearlng the methéxy group (C3) will -be
significantly shielded, while the carbon bearing
the aldehyde (C2) and the carbon bearing the
chloro group (C5) will be deshielded. Methoxy

Carbon (OCHs): & = 55-60 ppm.

C=0 Stretch (Aldehyde): Strong absorption
band at v = 1700-1720 cm~1. Aromatic
C=C/C=N Stretches: Multiple bands in the v =
1550-1600 cm~1 region. C-O Stretch (Aryl
Ether): Strong band at v = 1240-1280 cm~1. C-
Cl Stretch: Band at v = 1000-1100 cm~1.

IR Spectroscopy

Molecular lon (M*): A prominent peak at m/z =
171. A characteristic isotopic peak (M+2) at m/z
= 173 with approximately one-third the intensity

Mass Spectrometry of the M* peak, confirming the presence of a
single chlorine atom. Key Fragments: Loss of
CO (m/z = 143), loss of Cl (m/z = 136), and loss
of the formyl group (CHO, m/z = 142).
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Synthesis and Mechanism

A robust synthetic route to 5-Chloro-3-methoxypicolinaldehyde can be designed based on
established organometallic methodologies for pyridine functionalization. The following protocol
illustrates a plausible and efficient approach starting from a halogenated pyridine precursor.

Proposed Synthetic Workflow

1. DMF
2. Aqueous Workup

n-BuLi, THF
-78 °C

Synthetic Protocol

. Step 1: Formylation o ) Step 2: Quenching o
5-Bromo-3-methoxypyridine Lithium-Halogen Exchange Intermediate 5-Chloro-3-methoxypicolinaldehyde

5-Chloro-3-methoxy-
picolinaldehyde

Aldehyde Reactions / \ Pyridine Ring m-a@n:
Reduction Oxidation . N . N Suzuki Coupling Buchwald-Hartwig
(e.g., NaBH) (eg., PDC) Wittg Orefinaton (atc-Ch (atc-Ch

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 5-Bromo-3-methoxypicolinaldehyde AldrichCPR 1087659-24-2 [sigmaaldrich.com]

2. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]

3. chemscene.com [chemscene.com]

e To cite this document: BenchChem. [A Technical Guide to 5-Chloro-3-
methoxypicolinaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b7966858/docs#a-
technical-guide-to-5-chloro-3-methoxypicolinaldehyde-properties-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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